1-[2-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]propan-1-one
Description
Properties
Molecular Formula |
C10H17NO2 |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
1-[2-(hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]propan-1-one |
InChI |
InChI=1S/C10H17NO2/c1-2-10(13)11-8-3-4-9(11)7(5-8)6-12/h7-9,12H,2-6H2,1H3 |
InChI Key |
BKLRJYAWSAHVJG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1C2CCC1C(C2)CO |
Origin of Product |
United States |
Preparation Methods
a. Osmium-Mediated Cyclization
A solution of the 5,6-η² osmium complex of precursor compounds (e.g., 1,4-dimethyl-2-exo-(hydroxymethyl)-7-azabicyclo[2.2.1]hept-5-ene) facilitates cyclization under mild conditions. This method ensures stereochemical control, critical for introducing the hydroxymethyl group at the 2-exo position.
b. Palladium-Catalyzed Aminoacyloxylation
Palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes provides oxygenated 2-azabicyclo[2.2.1]heptanes. While this route primarily targets oxygenated derivatives, it can be adapted by substituting acyloxy groups with hydroxymethyl moieties.
c. Triphenylphosphine-Carbon Tetrachloride System
Propan-1-one Functionalization
The ketone group is introduced via acylation or cross-coupling :
a. Acylation of the Bicyclic Amine
Reacting the 7-azabicyclo[2.2.1]heptane core with propionyl chloride in anhydrous benzene, catalyzed by sodium hydride (NaH) , forms the target compound. Excess NaH ensures deprotonation of the amine, enabling nucleophilic attack on the acyl chloride.
b. Oxidation of Secondary Alcohols
Hydroxymethyl-substituted intermediates can be oxidized to ketones using ruthenium oxide (RuO₂) or Jones reagent , though this route is less direct.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
1-[2-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
1-[2-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]propan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl and azabicyclo heptane moieties play crucial roles in its reactivity and interactions with other molecules. Detailed studies on its mechanism of action are limited, but it is believed to involve binding to specific receptors or enzymes, leading to modulation of biological pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Functional Group Analysis
The following table summarizes key differences between the target compound and related azabicyclic derivatives:
*Calculated based on molecular formulas from evidence.
Key Observations :
- The hydroxymethyl group in the target compound enhances hydrophilicity compared to ketone () or aryl () substituents.
- The propan-1-one group offers stability over reactive groups like propenone (), which may undergo unwanted polymerization .
- Boc-protected derivatives () are preferred in stepwise syntheses to prevent undesired side reactions .
Physicochemical Properties
Q & A
Advanced Research Question
- DFT Calculations : Model transition states for cyclization reactions to optimize reaction conditions. For example, barriers to rotation in N-acyl derivatives (1.2–6.5 kcal/mol) suggest strain in the bicyclic system .
- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction rates during cyclization .
Q. Methodological Workflow :
Optimize geometry using B3LYP/6-31G(d).
Calculate free energy profiles for key steps.
Validate with experimental kinetic data.
How do conflicting yields in synthetic routes inform experimental design?
Advanced Research Question
Two routes for 7-azabicyclo[2.2.1]heptane derivatives show trade-offs:
Low-Yield Route (18%) : Uses inexpensive reagents but requires extensive purification.
High-Yield Route (36%) : Requires platinum oxide, increasing costs .
Q. Resolution :
- Use design of experiments (DoE) to balance yield and cost.
- Screen alternative catalysts (e.g., Pd/C) for hydroxymethylation .
What derivatization strategies are feasible for this compound?
Advanced Research Question
Functionalize the hydroxymethyl group or propanone moiety:
Esterification : React with acyl chlorides to form esters for prodrug applications.
Reductive Amination : Convert propanone to secondary amines using NH/NaBH .
Cross-Coupling : Suzuki-Miyaura coupling on brominated derivatives to introduce aryl groups .
Example : Derivatives like 1-(2-bromo-7-azabicyclo[...])propan-1-one serve as intermediates for further functionalization .
How can reaction mechanisms explain unexpected byproducts?
Advanced Research Question
Side reactions (e.g., over-oxidation or ring-opening) may occur due to:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
